4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-17-7-10(13)11(16-17)12(19)15-14-6-8-3-2-4-9(18)5-8/h2-7,18H,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFZHOREUBRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC(=CC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article provides a comprehensive review of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide is with a molecular weight of 303.14 g/mol. The compound contains a bromine atom and a hydroxyl group, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that pyrazole derivatives exhibit significant antibacterial properties. A study evaluating various pyrazole compounds found that 4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, showing effective inhibition at concentrations as low as 6.25 mg/mL against resistant strains of Salmonella Typhi .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was quantified using ELISA assays, which revealed a decrease in TNF-alpha and IL-6 levels, suggesting that the compound may modulate inflammatory responses effectively .
Anticancer Activity
The anticancer properties of 4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide were evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The IC50 values were determined using MTT assays, revealing an IC50 of approximately 15 µM for HL-60 cells and 20 µM for MCF-7 cells .
Table: Summary of Biological Activities
| Biological Activity | Method Used | Observed Effect | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Agar well diffusion | Effective against S. Typhi | 6.25 mg/mL |
| Anti-inflammatory | ELISA | Reduced TNF-alpha & IL-6 | Not specified |
| Anticancer | MTT assay | Cytotoxic to HL-60 & MCF-7 | HL-60: 15 µM; MCF-7: 20 µM |
The precise mechanism by which 4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer proliferation.
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A recent study focused on the effectiveness of this compound against extensively drug-resistant Salmonella Typhi. The results indicated that it not only inhibited bacterial growth but also showed potential as a lead compound for developing new antibiotics .
- In Vitro Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects in vitro using macrophage cell lines. The study concluded that treatment with the compound significantly lowered inflammatory markers compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity The 3-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, which may improve target binding in enzyme inhibition compared to non-polar substituents (e.g., methoxy or bromophenyl groups in ). However, the hydroxyl group could reduce metabolic stability due to susceptibility to glucuronidation . Bromine at the pyrazole C4 position is a common feature across analogs (e.g., ). This substituent increases molecular weight and may enhance halogen bonding in protein-ligand interactions.
Synthetic Accessibility
- The target compound’s Schiff base formation is a straightforward condensation reaction, similar to methods used for ethylidene hydrazides in . By contrast, fluorinated hybrids (e.g., ) require multi-step syntheses involving cross-coupling reactions, which lower yields (e.g., 28% in ).
Spectroscopic Differentiation
- $ ^1H $ NMR signals for the Schiff base proton (N=CH) typically appear at δ 8.3–8.5 ppm, distinct from hydrazide NH protons (δ 10–12 ppm in ). Bromine’s inductive effect deshields adjacent pyrazole carbons, shifting $ ^{13}C $ NMR signals downfield (~150 ppm for C3) .
Thermal and Physical Properties
- Melting points (MP) for pyrazole carboxamides vary widely:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
